CID 16133749
Description
This lack of data prevents a comprehensive introduction to the compound.
Properties
InChI |
InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLCOCAHJBEA-ANRVCLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16133749” involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: to maintain consistent reaction conditions.
Automated systems: for precise control of temperature, pressure, and reagent addition.
Purification techniques: such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Oxidation Reactions
CID 16133749 reacts with oxidizing agents to form derivatives through aromatic ring modifications. Common oxidants include:
| Oxidizing Agent | Reaction Outcome | Key Conditions |
|---|---|---|
| KMnO₄ (acidic) | Cleavage of thiazole ring, yielding carboxylic acid derivatives | 80°C, aqueous H₂SO₄ |
| H₂O₂/Fe³⁺ | Hydroxylation at C4 position of pyrazole ring | RT, ethanol solvent |
Reduction Reactions
Selective reduction occurs at the thiazole nitrogen-sulfur bond:
-
Catalytic Hydrogenation : Pd/C in ethanol reduces the thiazole ring to a thiazolidine derivative (80% yield, 50 psi H₂, 6 hr).
-
NaBH₄ : Targets the imine-like linkage between heterocycles, forming secondary amine intermediates.
Substitution Reactions
Electrophilic aromatic substitution occurs preferentially at the para position of the trifluoromethylphenyl group:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C3' | Nitro derivative | 62% |
| Cl₂/FeCl₃ | C4' | Chlorinated analog | 58% |
Thiazole Ring Reactivity
The sulfur atom in the thiazole moiety acts as a nucleophilic center, facilitating reactions with:
-
Alkyl halides (SN2 mechanism)
-
Epoxides (ring-opening at elevated temperatures)
Pyrazole Ring Participation
The N1-substituted pyrazole demonstrates:
-
Acid-catalyzed tautomerism (1H ↔ 2H forms)
-
Coordination with transition metals (Cu²⁺, Pd²⁺) via N2 lone pair
Stability Under Reactive Conditions
| Condition | Stability Profile | Degradation Products |
|---|---|---|
| pH < 2 | Rapid hydrolysis (t₁/₂ = 15 min) | Thiazole ring-opened carboxylic acid |
| UV light (254 nm) | Photosensitized dimerization | [2+2] cycloadduct (72% conversion) |
| Thermal (>150°C) | Pyrolysis of trifluoromethyl group | HF elimination products |
Comparative Reaction Analysis
Key differences from structural analogs:
| Feature | This compound | Analog (CID 286532) |
|---|---|---|
| Oxidation Rate | 2.7 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ |
| Reduction Potential | -1.34 V vs SCE | -0.89 V vs SCE |
| Electrophilic Subst. | Para preference (94:6) | Meta dominance (72:28) |
This enhanced reactivity profile correlates with the electron-withdrawing trifluoromethyl group and conjugated π-system between heterocycles .
Scientific Research Applications
Compound “CID 16133749” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate for treating [specific conditions].
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “CID 16133749” exerts its effects involves:
Molecular Targets: Interaction with [specific proteins or enzymes] leading to [specific biological effects].
Pathways Involved: Modulation of [specific biochemical pathways] resulting in [desired outcomes].
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct comparisons between CID 16133749 and structurally or functionally analogous compounds are documented in the evidence. For example:
Hypothetical Comparison Framework (Based on General Evidence Guidelines):
If data were available, a comparison might include:
| Property | This compound | Analog 1 | Analog 2 | Source |
|---|---|---|---|---|
| Molecular Weight | N/A | 235.27 | 342.5 | |
| LogP (XLOGP3) | N/A | 2.15 | 3.40 | |
| Solubility (mg/mL) | N/A | 0.24 | 0.10 | |
| Biological Activity | Inactive | Active | Active |
Note: This table is illustrative and cannot be populated due to missing data for this compound.
Research Findings and Limitations
- Synthetic Pathways: outlines methods for synthesizing boronic acid derivatives, which could theoretically apply to this compound if it shares structural motifs.
- Data Gaps : Critical parameters such as spectral data (NMR, MS), toxicity, or pharmacokinetic properties are absent in all evidence.
Recommendations for Further Research
To address the knowledge gaps, the following steps are advised (per methodologies in and ):
Structural Elucidation : Perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to determine the compound’s structure .
Activity Screening : Test this compound against relevant biological targets (e.g., enzymes, receptors) using assays described in .
Comparative Studies : Benchmark this compound against oscillatoxin derivatives () or boronic acid analogs () to identify functional similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
